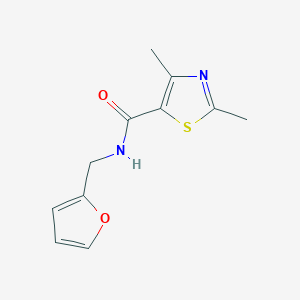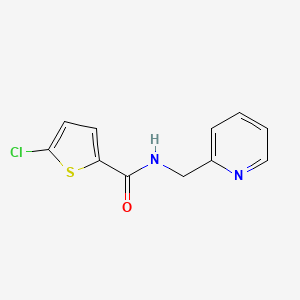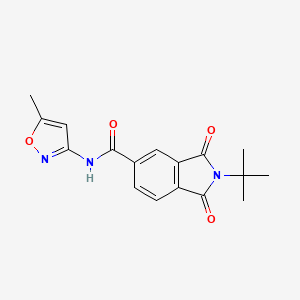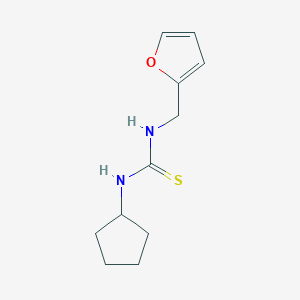![molecular formula C17H26N6OS B5636856 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine](/img/structure/B5636856.png)
4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that often feature in research for their potential biological activities. However, specific information on this exact compound was not found in the available literature.
Synthesis Analysis
Synthesis methods for related compounds involve multi-component reactions, sometimes using catalysts like SO4^2-/Y2O3 in ethanol. This process can lead to various derivatives characterized by different spectral studies, including IR, 1H and 13C NMR, and mass spectral analysis (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Detailed structural analysis often involves X-ray diffraction and computational methods like Hirshfeld surface analysis to confirm the structure and understand intermolecular interactions (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Chemical Reactions and Properties
Chemical reactions of similar compounds can involve the formation of derivatives like oxadiazoles and triazoles through reactions with hydrazonoyl chlorides, indicating a versatile reactivity profile. These reactions can produce compounds with significant biological activity (Krolenko, Vlasov, & Zhuravel, 2016).
Physical Properties Analysis
The physical properties of similar compounds are often characterized using techniques like TGA and DSC to understand their thermal stability and behavior under different conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as binding affinities and reactivity, are often explored through various in vitro and in vivo tests. For instance, related compounds show binding affinities in the low micro- to nanomolar range at specific receptors and exhibit antagonist or agonist effects depending on their structure (Krall et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-13(2)25-11-16(24)23-7-4-14(5-8-23)17-20-19-15(21(17)3)10-22-9-6-18-12-22/h6,9,12-14H,4-5,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYSSUUHQRIHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)N1CCC(CC1)C2=NN=C(N2C)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(isopropylthio)acetyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5636798.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5636807.png)
![3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636808.png)
![3-methoxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5636810.png)

![8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636819.png)
![[1-(3,4-dimethoxybenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5636834.png)
![N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5636842.png)

![1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol](/img/structure/B5636851.png)

![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine](/img/structure/B5636879.png)